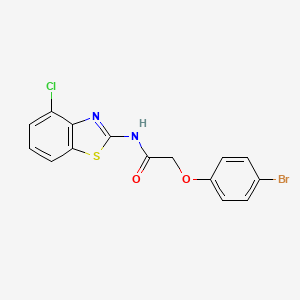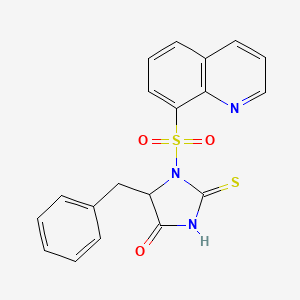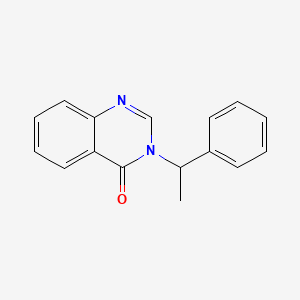![molecular formula C21H20ClN3OS B4134868 N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4134868.png)
N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it has been found to inhibit the JAK/STAT pathway, which is involved in the production of cytokines and growth factors.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of viruses. In addition, it has been found to have antioxidant and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in lab experiments is its broad range of biological activities. It can be used to study the effects of inflammation, cancer, and viral infections. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities.
One limitation of using N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in lab experiments is its low solubility in water, which can make it difficult to use in certain assays. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea. One direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the development of derivatives of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea with improved solubility and biological activity. Furthermore, the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea in the treatment of various diseases should be further explored in preclinical and clinical studies. Finally, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea should be further elucidated to better understand its biological effects.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition, N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This makes it a potential candidate for the development of anti-cancer drugs.
Furthermore, N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV, HCV, and HSV. This makes it a potential candidate for the development of anti-viral drugs.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(4-methoxyanilino)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-14-19(22)4-3-5-20(14)25-21(27)24-17-8-6-15(7-9-17)23-16-10-12-18(26-2)13-11-16/h3-13,23H,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYJDQFQVJOIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)


![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4134822.png)

![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4134839.png)


![N-{2-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4134873.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134878.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4134889.png)
